N-Desmetil-PK 11195

Descripción general

Descripción

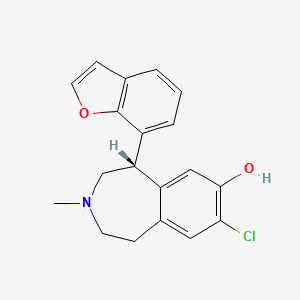

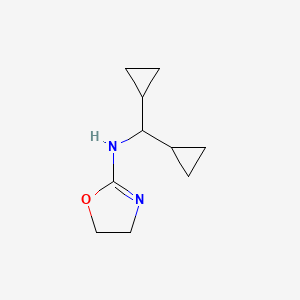

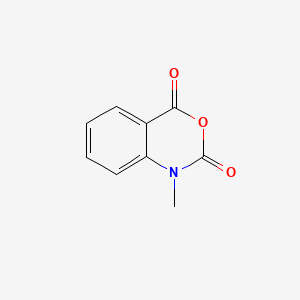

N-Desmetil-PK 11195 es un derivado de carboxamida de isoquinolina que sirve como precursor del radioligando [N-metil-11C]PK 11195TSPO está involucrado en varios procesos fisiológicos, incluyendo la esteroidogénesis, la apoptosis y la respiración celular .

Aplicaciones Científicas De Investigación

N-Desmetil-PK 11195 tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

N-Desmetil-PK 11195 se une selectivamente a TSPO, una proteína ubicada en la membrana mitocondrial externa. Esta unión modula varios procesos fisiológicos, incluyendo la apoptosis y la respiración celular. La alta afinidad del compuesto por TSPO lo convierte en una herramienta valiosa para estudiar la función y la patología mitocondrial .

Direcciones Futuras

The future directions of “N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide” research could involve further exploration of its binding properties and potential applications in neuroscience and medicinal chemistry. Its role as a marker of neuronal damage suggests potential uses in the diagnosis and treatment of neurodegenerative diseases .

Análisis Bioquímico

Biochemical Properties

N-Desmethyl-PK 11195 is known to interact with various enzymes, proteins, and other biomolecules. This interaction plays a crucial role in various biochemical reactions .

Cellular Effects

N-Desmethyl-PK 11195 has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been reported to promote mitochondrial apoptosis and block P-glycoprotein (Pgp)-mediated drug efflux to chemosensitize cancer cells . This indicates that N-Desmethyl-PK 11195 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Desmethyl-PK 11195 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to plasma-membrane sites in Pgp-expressing cells, stimulates Pgp-associated adenosine triphosphatase (ATPase) activity, and causes conformational changes in Pgp . This suggests that N-Desmethyl-PK 11195 modulates Pgp-mediated efflux by direct transporter interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethyl-PK 11195 have been observed to change over time. For instance, the level of unmetabolized N-Desmethyl-PK 11195 decreased slowly over time after injection . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Desmethyl-PK 11195 vary with different dosages in animal models. For instance, the bactericidal activity of N-Desmethyl-PK 11195 was correlated to the total weekly dose and was not influenced by the frequency of administration . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-Desmethyl-PK 11195 is involved in various metabolic pathways. It broadly inhibits adenosine triphosphate (ATP)-binding cassette (ABC) transporters in hematologic cancer cell lines and primary leukemia-cell samples, including multidrug resistance protein (MRP), breast cancer resistance protein (BCRP), and/or Pgp .

Transport and Distribution

N-Desmethyl-PK 11195 is transported and distributed within cells and tissues. It is eliminated both through the renal and hepatobiliary systems . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-Desmethyl-PK 11195 is primarily at the outer mitochondrial membrane where it binds to the peripheral benzodiazepine receptor (PBR) . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

N-Desmetil-PK 11195 puede sintetizarse a través de varias rutas. Un método común implica la reacción de 3-isoquinolinona con formamida, acelerada por calentamiento y la adición de un catalizador promotor . Otro enfoque involucra la metilación de 1-(2-clorofenil)-N-(1-metilpropil)-3-isoquinolina carboxamida utilizando carbono-11 derivado de 11C-metiluro de yodo .

Métodos de Producción Industrial

La producción industrial de this compound típicamente implica cromatografía líquida de alto rendimiento (HPLC) para la purificación. El recipiente de reacción se precarga con this compound, disuelto en dimetilsulfóxido (DMSO), y polvo fino de hidróxido de potasio (KOH). La mezcla se calienta y luego se purifica usando HPLC semi-preparativa .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-Desmetil-PK 11195 se somete a varias reacciones químicas, incluyendo:

Metilación: El compuesto se metila en la posición de nitrógeno usando 11C-metiluro de yodo.

Oxidación y Reducción: Estas reacciones se reportan con menos frecuencia, pero pueden inferirse en base a la estructura del compuesto.

Reactivos y Condiciones Comunes

Metilación: 11C-metiluro de yodo, DMSO y KOH se usan comúnmente.

Oxidación y Reducción: Los reactivos estándar para estas reacciones incluyen agentes oxidantes como permanganato de potasio y agentes reductores como borohidruro de sodio.

Productos Principales

El producto principal de interés es [N-metil-11C]PK 11195, utilizado en estudios de imágenes PET .

Comparación Con Compuestos Similares

Compuestos Similares

PK 11195: El compuesto padre, también un ligando de TSPO.

Ro5-4864: Otro ligando de TSPO con propiedades de unión similares.

DASA: Un activador de PKM2 con diferentes objetivos moleculares.

Unicidad

N-Desmetil-PK 11195 es único debido a su alta afinidad por TSPO y su uso como precursor de radioligandos en imágenes PET. Esta especificidad permite estudios detallados de la función y la patología mitocondrial, lo que lo convierte en una herramienta valiosa tanto en la investigación como en los entornos clínicos .

Propiedades

IUPAC Name |

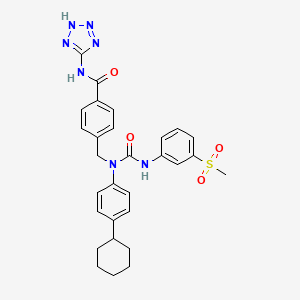

N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSIYNJKCPZOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole](/img/structure/B1679353.png)

![8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)